molecular formula C12H7ClF3N3S B2645821 5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318239-36-0

5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2645821
CAS No.: 318239-36-0
M. Wt: 317.71
InChI Key: ODWZADFXMANGRX-UHFFFAOYSA-N
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Description

5-[(2-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile ( 318239-36-0) is a chemical compound with the molecular formula C12H7ClF3N3S and a molecular weight of 317.72 g/mol . This pyrazole derivative is part of a class of heterocyclic compounds that are considered a pharmacologically important active scaffold . Pyrazole nuclei are known to be present in a wide range of pharmacological agents and are described as having diverse therapeutic potential, including activities as antibacterial, antifungal, anticancer, antidepressant, and anti-inflammatory agents . The presence of both the sulfanyl and trifluoromethyl groups on the pyrazole core makes this compound a valuable building block for medicinal chemistry and drug discovery research, particularly in the synthesis of more complex molecules for biological evaluation . The compound is provided for research and development purposes strictly within laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(2-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N3S/c1-19-11(20-9-5-3-2-4-8(9)13)7(6-17)10(18-19)12(14,15)16/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWZADFXMANGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)SC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS No. 318239-37-1) is a member of the pyrazole family, which has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Basic Information

  • Molecular Formula : C₁₂H₇ClF₃N₃S
  • Molecular Weight : 349.72 g/mol
  • Boiling Point : 533.0 ± 50.0 °C (predicted)
  • Density : 1.56 ± 0.1 g/cm³ (predicted)
  • pKa : -7.87 ± 0.10 (predicted)

Structural Characteristics

The compound features a trifluoromethyl group, a chlorophenyl moiety, and a pyrazole ring, which are critical for its biological activity. The presence of the sulfur atom in the thioether linkage enhances the compound's interaction with biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit various kinases involved in cancer progression, such as BRAF(V600E) and EGFR, which are critical for cell proliferation and survival .

Case Study: Antitumor Efficacy

In a study evaluating the antitumor efficacy of pyrazole derivatives, compounds similar to 5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile demonstrated inhibitory effects on tumor cell lines with IC₅₀ values in the low micromolar range, indicating potent activity against cancer cells .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects, which are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Pyrazoles have been recognized for their potential in treating inflammatory diseases due to their ability to modulate immune responses .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. Compounds with similar structures have shown activity against various bacterial strains and fungi, suggesting that 5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile may possess similar properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryModulation of cytokine production
AntimicrobialActivity against bacteria and fungi

Structure-Activity Relationships (SAR)

The biological activity of pyrazole compounds is closely related to their structural features. The presence of electron-withdrawing groups (like trifluoromethyl) enhances their potency by increasing electron density at the reactive sites .

Key Findings in SAR Studies

  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Chlorophenyl Moiety : Contributes to the interaction with target proteins.
  • Sulfanyl Linkage : Increases binding affinity through sulfur interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

  • 5-[(3-Chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile (CAS 185015-94-5): This positional isomer substitutes the 2-chlorophenyl group with a 3-chlorophenylthio moiety.

Functional Group Variations

  • 5-{[(2-Chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (CAS 321553-39-3) :
    Replacing the carbonitrile with a carboxamide group linked to a 4-methoxyphenyl increases polarity, likely improving solubility in polar solvents. The carboxamide derivative has a molar mass of 455.88 g/mol and may exhibit enhanced hydrogen-bonding interactions compared to the carbonitrile .
  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde :
    The aldehyde group at position 4 introduces electrophilic reactivity, enabling condensation reactions. Crystallographic data () show a planar pyrazole ring with a dihedral angle of 75.3° between the pyrazole and chlorophenyl groups, influencing packing efficiency .

Heterocyclic Analogs

  • 1,3,4-Oxadiazole Derivatives (): Six 1,3,4-oxadiazole analogs with a pyrazole core and varying thioether substituents (e.g., 4-bromobenzyl, allyl, 2-fluorobenzyl) were synthesized. Key comparisons: Compound Melting Point (°C) Yield (%) Key Substituent Target Pyrazole Derivative Not reported Not reported 2-Chlorophenylthio 2-((4-Bromobenzyl)thio)-...oxadiazole 113–114 83.3 4-Bromobenzylthio 2-((2-Fluorobenzyl)thio)-...oxadiazole 101–101 78.2 2-Fluorobenzylthio The target’s 2-chlorophenylthio group may confer higher lipophilicity than fluorinated analogs, affecting membrane permeability in biological systems .

Sulfur Oxidation State Variants

  • Pyroxasulfone (Herbicide) :
    This sulfonylpyrazole herbicide contains a difluoromethoxy group and a sulfonyl linkage (C12H13F5N2O4S). The sulfonyl group increases water solubility compared to the sulfanyl group in the target compound, making pyroxasulfone more suitable for soil applications .
  • Fipronil (Insecticide) : Fipronil (C12H4Cl2F6N4OS) features a sulfinyl group and a dichlorotrifluoromethylphenyl substituent. The sulfinyl moiety enhances oxidative stability and insecticidal activity via GABA receptor inhibition, a mechanism less likely in the target compound due to its sulfanyl group .

Q & A

Q. What synthetic methodologies are effective for preparing 5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile?

  • Answer : The compound is typically synthesized via multi-step procedures involving: (i) Condensation of substituted pyrazole precursors with 2-chlorothiophenol under basic conditions. (ii) Introduction of the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation. (iii) Final nitrile group installation using Knoevenagel or Rosenmund-von Braun reactions. Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC. Crystallization in ethanol/water mixtures improves purity .

Q. How can spectroscopic and crystallographic techniques characterize this compound’s structure?

  • Answer :
  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., trifluoromethyl at C3, methyl at N1). 19^{19}F NMR confirms trifluoromethyl integrity .
  • X-ray crystallography : Resolve bond angles (e.g., C–S–C ~105°) and torsional strains (e.g., pyrazole-thioether dihedral angles). SHELX software refines data with R-factors <0.08 for high confidence .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 388.04) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally related pyrazole derivatives?

  • Answer :
  • Perform dose-response assays under standardized conditions (e.g., insecticidal activity against Tribolium castaneum).
  • Analyze substituent effects: The 2-chlorophenylsulfanyl group enhances binding to GABA receptors compared to 4-chloro analogs, as seen in fipronil analogs .
  • Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins. Validate via site-directed mutagenesis .

Q. What strategies optimize the compound’s stability under varying environmental conditions?

  • Answer :
  • Thermal stability : TGA/DSC analysis reveals decomposition onset at ~200°C. Store at 2–8°C in amber glass to prevent photodegradation .
  • Hydrolytic stability : Assess pH-dependent degradation (e.g., t1/2_{1/2} >24 hrs at pH 7.4). The nitrile group is susceptible to hydrolysis above pH 9, requiring buffered formulations .

Q. How can researchers assess purity and identify trace impurities in synthesized batches?

  • Answer :
  • HPLC : Use a C18 column (MeCN/H2_2O gradient) with UV detection at 254 nm. Impurities <0.1% indicate high purity.
  • Recrystallization : Ethanol/water (7:3) yields >99% pure crystals, confirmed by sharp melting points (mp 145–147°C) .
  • LC-MS : Detect sulfoxide byproducts (e.g., oxidation at the sulfur atom) using negative ion mode .

Q. What computational approaches elucidate structure-activity relationships (SAR) for pesticidal activity?

  • Answer :
  • QSAR modeling : Use Gaussian09 to calculate electronic parameters (e.g., Hammett σ for the 2-chloro substituent). Higher σ values correlate with enhanced insecticidal potency .
  • Molecular dynamics : Simulate interactions with the GABA receptor β-subunit. The trifluoromethyl group stabilizes hydrophobic contacts, while the nitrile enhances dipole interactions .

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